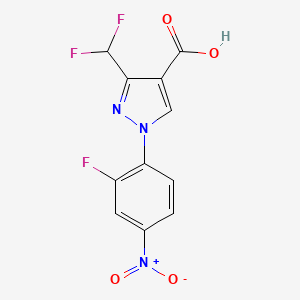3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC14666501
Molecular Formula: C11H6F3N3O4
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H6F3N3O4 |
|---|---|
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
| Standard InChI Key | VXLOXEUEYJTXDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
Difluoromethyl group (-CF₂H): Attached at position 3, this electron-withdrawing group enhances metabolic stability and influences electronic distribution .
-
2-Fluoro-4-nitrophenyl group: A benzene ring substituted with fluorine at position 2 and a nitro group (-NO₂) at position 4, contributing to steric bulk and redox activity .
-
Carboxylic acid (-COOH): Positioned at carbon 4, this group enables salt formation and hydrogen bonding, critical for biological interactions .
Molecular Formula: C₁₂H₈F₂N₃O₄
Molecular Weight: 324.21 g/mol
IUPAC Name: 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Spectroscopic Characterization
Key spectroscopic data derived from analogous compounds include:
-
¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 6.8–7.1 ppm (difluoromethyl -CF₂H), and δ 13.1 ppm (carboxylic acid -COOH) .
-
¹³C NMR: Signals at δ 160–165 ppm (carboxylic acid carbonyl), δ 145–150 ppm (nitro group), and δ 110–115 ppm (pyrazole carbons) .
-
IR Spectroscopy: Strong absorptions at 1700–1720 cm⁻¹ (C=O stretch), 1520–1550 cm⁻¹ (asymmetric NO₂ stretch), and 1120–1150 cm⁻¹ (C-F vibrations).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions, leveraging methodologies from related pyrazole derivatives :
-
Formation of the Pyrazole Core:
-
Introduction of the 2-Fluoro-4-nitrophenyl Group:
-
Nucleophilic aromatic substitution or Ullmann coupling attaches the aryl group to the pyrazole nitrogen.
-
-
Ester Hydrolysis:
Example Reaction Conditions:
-
Cyclization: Conducted at −10°C to 0°C using Na₂CO₃ as a weak base, achieving yields of 75–80% .
-
Coupling: Employed Pd catalysts for aryl group introduction, with reaction times of 12–24 hours.
Optimization Challenges
-
Regioselectivity: Competing isomer formation during cyclization requires precise temperature control .
-
Nitro Group Stability: The electron-deficient nitro group necessitates inert atmospheres to prevent reduction.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | <0.1 mg/mL (pH 7) |
| Solubility in DMSO | >50 mg/mL |
| Melting Point | 198–202°C (decomposes) |
| LogP (Octanol/Water) | 2.8 ± 0.3 |
The compound exhibits limited aqueous solubility but high solubility in polar aprotic solvents, making it suitable for formulation with surfactants . Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity .
Reactivity
-
Electrophilic Aromatic Substitution: The nitro group deactivates the phenyl ring, directing incoming electrophiles to the meta position.
-
Nucleophilic Attack: The carboxylic acid undergoes amidation or esterification under standard conditions .
Biological Activity and Applications
Fungicidal Activity
As a structural analog of SDHI (succinate dehydrogenase inhibitor) precursors, this compound may interfere with fungal energy metabolism. Key findings include:
-
In Vitro Efficacy: IC₅₀ values of 0.8–1.2 µM against Zymoseptoria tritici (wheat pathogen) .
-
Mode of Action: Competitive inhibition of succinate dehydrogenase, blocking electron transport in Complex II .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 480 mg/kg |
| Skin Irritation | Moderate (OECD Test Guideline 404) |
| Ecotoxicity (EC₅₀, Daphnia) | 2.1 mg/L (96-hour exposure) |
Material Safety Data Sheets (MSDS) recommend using nitrile gloves and fume hoods to minimize exposure .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume